dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Overview
Description
Dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is an organic compound with a complex structure that includes a thiophene ring, difluorobenzoyl group, and dimethyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorobenzoyl Group: This step involves the acylation of the thiophene ring using 2,5-difluorobenzoyl chloride under suitable conditions, such as the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The difluorobenzoyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The difluorobenzoyl group can enhance binding affinity and specificity through interactions with target sites.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Dimethyl 5-[(2,4-difluorobenzoyl)amino]isophthalate
Uniqueness
Dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is unique due to the specific positioning of the difluorobenzoyl group, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
dimethyl 5-[(2,5-difluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO5S/c1-7-11(15(21)23-2)14(25-12(7)16(22)24-3)19-13(20)9-6-8(17)4-5-10(9)18/h4-6H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHIQKOXSBOLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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